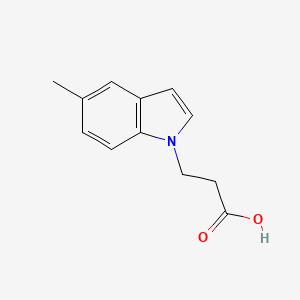

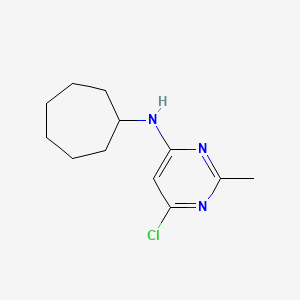

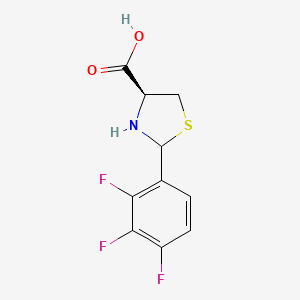

![molecular formula C10H13NO2 B1463763 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1803591-26-5](/img/structure/B1463763.png)

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Overview

Description

Synthesis Analysis

The specific synthesis process for 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not detailed in the sources I found .Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I found .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, are not detailed in the sources I found .Scientific Research Applications

Synthesis and Stereochemistry

Diastereoselective Synthesis : Salicylaldehydes and protected 1,2-amino alcohols were convergently converted into 2,3-dihydrobenzo[f][1,4]oxazepines, which underwent an Ugi-Joullie multicomponent reaction with long-range diastereoselectivity. This method provides a diastereoselective preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines, introducing diversity points combinatorially (Banfi et al., 2013).

Asymmetric Synthesis : Catalytic asymmetric methodologies for chiral dibenzo[b,f][1,4]oxazepine derivatives are scarce. A microreview provided an overview of enantioselective reactions involving these cyclic imines as electrophiles, discussing substrate scope, limitations, and related compound synthesis (Munck et al., 2018).

Chemical Reactions and Compounds

Bridged-ring Nitrogen Compounds : Studies on converting 9-bromobenzosuberone into various benzosuberones and attempts at cyclising them into the 1,4-ethano-3-benzazepine ring system were explored. This included the synthesis of N-benzyl-8-bromo-6,7,8,9-tetrahydro-3-methoxy-5-methyl-9-oxo-5H-benzocycloheptene-5-carboxamide, leading to the tricyclic 3-benzazepine ring system (Sedgeworth & Proctor, 1981).

Dibenzo[d,f][1,3]oxazepine Synthesis : Iodine-mediated cyclodesulfurization was used for synthesizing dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates. This resulted in novel compounds with potential biological applications (Murata et al., 2021).

Synthesis of Derivatives : Various derivatives of 5‐aryl‐2,3,4,5‐tetrahydrobenzo[f]1,4‐oxazepines were prepared, exploring different catalysts and reduction methods. This study provided insights into the synthesis of these compounds (Waefelaer et al., 1976).

Biological and Pharmacological Applications

Antibacterial and Enzyme Inhibitors : Research on new 1,3-oxazepine derivatives prepared from Schiff bases and their potential as antibiotics was conducted. These derivatives displayed various biological activities including antibacterial properties and enzyme inhibition (Abood, 2010).

Kinase Inhibition in Medicinal Chemistry : The benzoxazepine core is significant in kinase inhibitors. A study reported the scalable synthesis of 7-bromobenzoxazepine and its use in the synthesis of a compound with potential for treating schizophrenia and other CNS disorders (Naganathan et al., 2015).

Cytotoxicity and Cancer Research : The synthesis and identification of oxazapine scaffolds were explored, with a focus on their cytotoxicity effects. One compound exhibited significant inhibition against breast cancer cells, indicating its potential as a therapeutic agent (Azzawi & Hussein, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWLGZVKXHEITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCCO2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

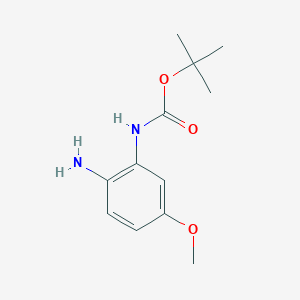

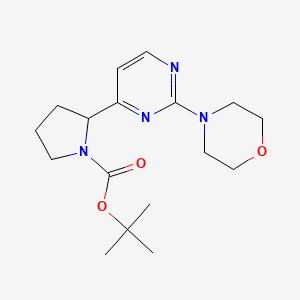

![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)

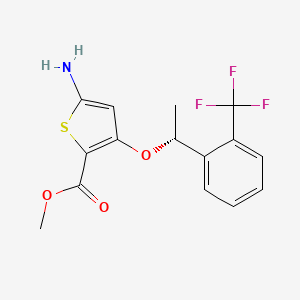

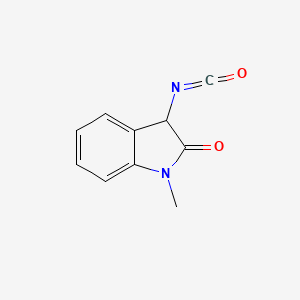

![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)

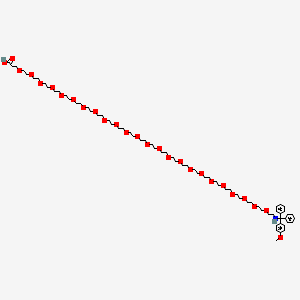

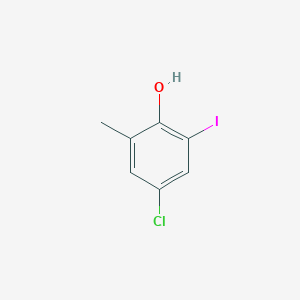

![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)

![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)